Methyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)acetate
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Description
Methyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)acetate is a useful research compound. Its molecular formula is C11H13N3O3S and its molecular weight is 267.3. The purity is usually 95%.
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Mechanism of Action
Target of Action
Methyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)acetate is a derivative of pyridazine . Pyridazine derivatives have been shown to be ‘privileged structures’ in medicinal chemistry and have been utilized against a range of biological targets . .
Mode of Action
Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities
Biochemical Pathways
Pyridazine derivatives have been shown to affect a variety of physiological effects . The downstream effects of these pathways would depend on the specific targets of the compound.
Result of Action
Pyridazine derivatives have been shown to possess a wide range of anticipated biological properties . The specific effects of this compound would depend on its targets and mode of action.
Biological Activity
Methyl 2-((6-(cyclopropanecarboxamido)pyridazin-3-yl)thio)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.
Compound Overview
- IUPAC Name : this compound
- Molecular Formula : C12H15N3O3S
- Molecular Weight : Approximately 281.33 g/mol
- CAS Number : 1021254-43-2
The compound features a methyl ester group, a cyclopropanecarboxamide moiety, and a pyridazine ring linked via a thioether bond. These structural characteristics contribute to its pharmacological properties.
Anticancer Properties
Research has indicated that compounds containing pyridazine rings exhibit various biological activities, particularly anticancer effects. This compound has shown potential in inhibiting tumor cell growth. The compound's mechanism may involve the modulation of specific signaling pathways and interactions with molecular targets such as enzymes and receptors.
Study | Cell Line | GI50 (µg/mL) | Effect |
---|---|---|---|
U937 | 46.5 ± 4.94 | Antiproliferative activity observed | |
MCF-7 | Not specified | Inhibition of cell viability |
In vitro studies have demonstrated that the compound can induce growth inhibition in various cancer cell lines, suggesting its potential as an anticancer agent.
The proposed mechanism of action for this compound involves:
- Enzyme Interaction : The pyridazine moiety may interact with enzymes involved in cancer cell proliferation.
- Signal Transduction Modulation : The compound could alter receptor signaling pathways that regulate cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to programmed cell death.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyridazine Ring : Achieved through cyclization reactions involving appropriate precursors.
- Introduction of Cyclopropanecarboxamido Group : This step involves reacting the pyridazine derivative with cyclopropanecarboxylic acid.
- Thioether Formation : The final step involves creating the thioether linkage with the acetate group.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds that share structural features:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Methyl 3-(4-hydroxyphenyl)propionate | Contains a phenolic group | Exhibits antioxidant properties |
Cyclopropanecarboxamide | Simple amide structure | Used in various synthetic applications |
Pyridazinone Derivatives | Contains a pyridazinone ring | Known for anti-inflammatory effects |
This compound stands out due to its specific combination of structural elements that may confer distinct biological activities not present in other similar compounds .
Properties
IUPAC Name |
methyl 2-[6-(cyclopropanecarbonylamino)pyridazin-3-yl]sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-17-10(15)6-18-9-5-4-8(13-14-9)12-11(16)7-2-3-7/h4-5,7H,2-3,6H2,1H3,(H,12,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JURCOWVSSXUIEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=C(C=C1)NC(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.